molecular formula C20H20N2O4 B13749227 butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate

butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate

Cat. No.: B13749227
M. Wt: 352.4 g/mol
InChI Key: OGKPWJCQRPMWFU-UHFFFAOYSA-N
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Description

Butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate is a complex organic compound with the molecular formula C20H20N2O4 and a molecular weight of 352.3838 . This compound belongs to the class of oxazines, which are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. The presence of the benzo[d][1,3]oxazin-2-ylamino group in its structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with 6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-yl chloride under suitable conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified with butanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as an inhibitor of certain proteases or kinases, thereby affecting cellular signaling pathways and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate is unique due to its specific structural features, such as the presence of the butyl ester group and the 6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

butyl 4-[(6-methyl-4-oxo-3,1-benzoxazin-2-yl)amino]benzoate

InChI

InChI=1S/C20H20N2O4/c1-3-4-11-25-18(23)14-6-8-15(9-7-14)21-20-22-17-10-5-13(2)12-16(17)19(24)26-20/h5-10,12H,3-4,11H2,1-2H3,(H,21,22)

InChI Key

OGKPWJCQRPMWFU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)C)C(=O)O2

Origin of Product

United States

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